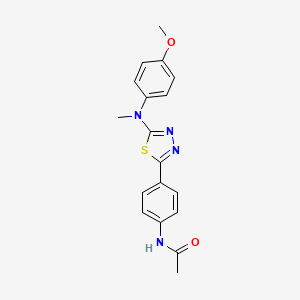

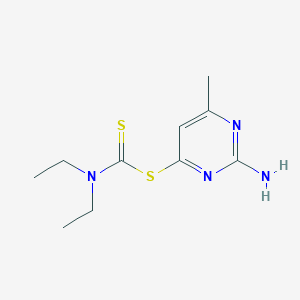

![molecular formula C25H32N6O B2523314 1-(3-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine CAS No. 1251556-44-1](/img/structure/B2523314.png)

1-(3-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine" is a complex molecule that likely exhibits significant biological activity due to its structural features. Piperazine derivatives are known to play a crucial role in medicinal chemistry, often acting on various receptors in the central nervous system. The presence of a 1,2,4-oxadiazole ring and substituted phenyl groups suggests potential for diverse chemical interactions and biological properties .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole involves a simple and efficient process characterized by spectral analysis . Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives starts from 2-acetylfuran and involves steps like Claisen Schmidt condensation, cyclization, and Mannich’s reaction . These methods could provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques like single crystal X-ray diffraction, as seen in the studies of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . Computational methods such as density functional theory (DFT) calculations can also be employed to understand the reactive sites and the electrophilic or nucleophilic nature of the molecules .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation, substitution, and cyclization, to form new compounds with different biological activities. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . The reactivity of the piperazine ring and the presence of functional groups like oxadiazole influence the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal packing, intermolecular hydrogen bonds, and aromatic π–π stacking interactions play a significant role in the solid-state properties of these compounds . Spectroscopic methods like LCMS, NMR, and IR are commonly used to characterize these compounds and confirm their structures .

Scientific Research Applications

Tuberculostatic Activity

The synthesis of compounds related to 1-(3-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine has been explored for their potential in treating tuberculosis. Studies show that derivatives of phenylpiperazine, including those with 1,3,4-oxadiazole structures, demonstrate tuberculostatic activity in vitro, with minimum inhibiting concentrations ranging from 25 - 100 mg/ml (Foks et al., 2004).

Synthesis and Docking Studies

The synthesis process for derivatives of piperazine-1-yl-1H-indazole, a related structure, has been simplified and optimized, with the synthesized compounds characterized through spectral analysis. Docking studies for these compounds, including 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole, indicate significant potential in medicinal chemistry applications (Balaraju et al., 2019).

Anticancer Activities

Novel Mannich bases synthesized from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a compound similar in structure, have demonstrated anticancer activities against prostate cancer cells. The study highlights the potential of these synthesized compounds, derived from a leading compound known for its anticancer properties, in the treatment of cancer (Demirci & Demirbas, 2019).

properties

IUPAC Name |

5-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O/c1-19-5-3-7-22(15-19)30-13-11-29(12-14-30)18-24-27-25(28-32-24)21-8-9-23(26-16-21)31-10-4-6-20(2)17-31/h3,5,7-9,15-16,20H,4,6,10-14,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWNYLYEIWFFIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

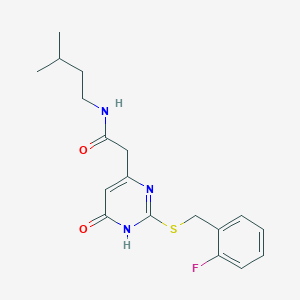

![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2523233.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2523235.png)

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)

![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)

![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)